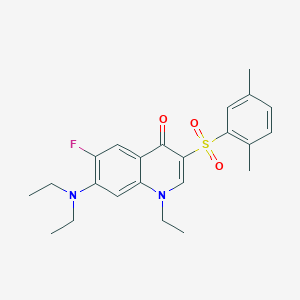

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

7-(Diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS: 892780-79-9) is a fluorinated dihydroquinolinone derivative with the molecular formula C23H27FN2O3S and a molecular weight of 430.54 g/mol . Its structure features:

- A 1-ethyl group at position 1.

- A 6-fluoro substituent on the quinoline core.

- A 7-diethylamino group, which confers basicity and influences electronic properties.

This compound belongs to a class of molecules studied for their structural versatility in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and fluorinated groups play critical roles.

Properties

IUPAC Name |

7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-6-25(7-2)20-13-19-17(12-18(20)24)23(27)22(14-26(19)8-3)30(28,29)21-11-15(4)9-10-16(21)5/h9-14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJMVOKPGXJLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Fluoroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

Introduction of the Diethylamino Group: This is achieved through nucleophilic substitution reactions, where a diethylamine is introduced to the quinoline core.

Attachment of the Dimethylbenzenesulfonyl Group: This step involves sulfonylation reactions, where the dimethylbenzenesulfonyl chloride reacts with the quinoline derivative.

Final Modifications: Additional steps may include fluorination and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Substitution: The compound can undergo various substitution reactions, particularly at the fluoro and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium hydride and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Interacting with DNA: Binding to DNA and affecting gene expression.

Modulating Receptor Activity: Interacting with cell surface receptors and altering cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound shares a dihydroquinolin-4-one core with analogs but differs in substituent patterns. Below is a comparative analysis of three derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural substitution.

Functional Implications of Substituents

7-Position Substituents

- Diethylamino (Target Compound): A branched tertiary amine with moderate lipophilicity (logP ~3.2 estimated). Enhances solubility in organic solvents and may participate in hydrogen bonding.

- Azepan-1-yl (Analog ) : A seven-membered cyclic amine, increasing molecular weight and steric bulk. Likely reduces solubility but improves membrane permeability.

- Morpholin-4-yl (Analog ): A smaller, oxygen-containing heterocycle. Introduces hydrogen-bond acceptor capacity, improving aqueous solubility compared to diethylamino.

3-Sulfonyl Substituents

- 2,5-Dimethylphenyl (Target Compound) : The para-methyl groups on the sulfonyl moiety may stabilize hydrophobic interactions in binding pockets.

1-Alkyl Groups

- Ethyl (Target Compound) : Shorter chain length may favor metabolic clearance compared to the propyl group in Analog , which could prolong half-life but increase lipophilicity.

Biological Activity

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS Number: 892780-79-9) is a synthetic compound belonging to the class of dihydroquinolines. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C23H27FN2O3S

- Molecular Weight : 430.5355 g/mol

- SMILES Notation : CCN(c1cc2n(CC)cc(c(=O)c2cc1F)S(=O)(=O)c1cc(C)ccc1C)CC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through the inhibition of specific enzymes crucial for cellular processes. For instance, compounds in this class often inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division, leading to bactericidal effects.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial DNA synthesis.

- Anticancer Properties : Research indicates that it may possess anticancer activity by inducing apoptosis in cancer cells. It appears to interfere with cell cycle progression and promote cell death in various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that the compound may have anti-inflammatory properties, potentially modulating inflammatory pathways.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | |

| Anticancer | HeLa (cervical cancer) | 15.0 | |

| Anticancer | MCF-7 (breast cancer) | 10.0 | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 20.0 |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of multi-drug resistant strains of E. coli and Staphylococcus aureus. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC), revealing promising results for further development as an antimicrobial agent. -

Cancer Cell Line Studies :

In a series of experiments on various cancer cell lines, including HeLa and MCF-7, the compound was shown to induce apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase populations, indicating cell death. -

Inflammation Model :

In vivo studies using a mouse model of acute inflammation showed that administration of the compound significantly reduced pro-inflammatory cytokine levels compared to controls, suggesting its potential as an anti-inflammatory therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.